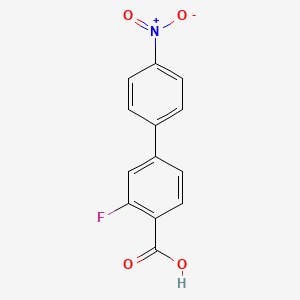

2-Fluoro-4-(4-nitrophenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

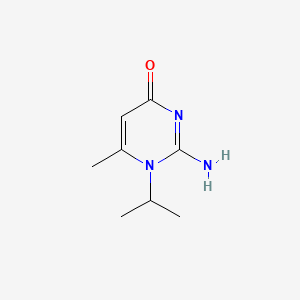

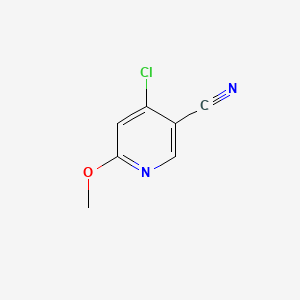

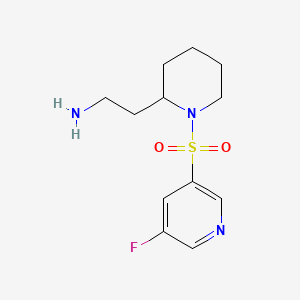

2-Fluoro-4-(4-nitrophenyl)benzoic acid is a chemical compound with the molecular formula C7H4FNO4 . It appears as a white to pale cream or pale yellow to yellow crystalline powder .

Synthesis Analysis

The synthesis of 2-Fluoro-4-(4-nitrophenyl)benzoic acid involves several steps. One method starts with 4-fluoro-2-nitro-benzonitrile, which is suspended in HBr and heated at 130 °C for 6.5 hours . Another method involves nitration of o-methylphenol to generate a key intermediate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidation of methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(4-nitrophenyl)benzoic acid consists of a benzene ring with a fluoro group and a nitro group attached to it . The molecular weight of the compound is 185.109 Da .Chemical Reactions Analysis

The compound has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion . It can also enhance the binding of insulin to adipocytes .Physical And Chemical Properties Analysis

2-Fluoro-4-(4-nitrophenyl)benzoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 352.5±27.0 °C at 760 mmHg, and a flash point of 167.0±23.7 °C . It has a molar refractivity of 39.7±0.3 cm3, and a molar volume of 118.0±3.0 cm3 .Aplicaciones Científicas De Investigación

1. Use in Pharmaceutical Industry

- Application Summary: This compound is used as an intermediate in the synthesis of various types of medications .

- Methods of Application: The specific methods of application would depend on the particular medication being synthesized. Unfortunately, the exact procedures and technical details are not provided in the source .

- Results or Outcomes: The outcome of this application is the production of various medications. One example given is the synthesis of 5-fluoro-2-methyl-1-(4-nitrophenyl)-1H-benzimidazole, an anti-ulcer medication .

2. Use in Indirect Radiofluorination of Biomolecules

- Application Summary: 4-nitrophenyl (PNP) activated esters, which can be derived from 2-Fluoro-4-(4-nitrophenyl)benzoic acid, are used to rapidly prepare 18 F-labelled acylation synthons in one step .

- Methods of Application: The PNP activated esters are prepared and then used under direct radiofluorination conditions. They are compared with the commonly used 2,3,5,6-tetrafluorphenyl (TFP) activated esters .

- Results or Outcomes: The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .

3. Use in Organic Chemistry

Safety And Hazards

Propiedades

IUPAC Name |

2-fluoro-4-(4-nitrophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(5-2-8)15(18)19/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICZCAUZHVJLLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718370 |

Source

|

| Record name | 3-Fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(4-nitrophenyl)benzoic acid | |

CAS RN |

1352318-47-8 |

Source

|

| Record name | 3-Fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)

![5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B594922.png)